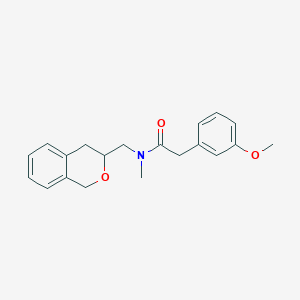

N-(isochroman-3-ylmethyl)-2-(3-methoxyphenyl)-N-methylacetamide

Description

Properties

IUPAC Name |

N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-2-(3-methoxyphenyl)-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO3/c1-21(20(22)11-15-6-5-9-18(10-15)23-2)13-19-12-16-7-3-4-8-17(16)14-24-19/h3-10,19H,11-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHKAAICJZLSTKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1CC2=CC=CC=C2CO1)C(=O)CC3=CC(=CC=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(isochroman-3-ylmethyl)-2-(3-methoxyphenyl)-N-methylacetamide typically involves the following steps:

Formation of Isochroman-3-ylmethyl Intermediate: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Methoxyphenyl Group: This step involves the coupling of the isochroman intermediate with a methoxyphenyl derivative, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

Formation of the Methylacetamide Moiety: The final step involves the acylation of the intermediate with methylacetamide under suitable conditions, such as using acyl chlorides or anhydrides in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(isochroman-3-ylmethyl)-2-(3-methoxyphenyl)-N-methylacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(isochroman-3-ylmethyl)-2-(3-methoxyphenyl)-N-methylacetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

N-(isochroman-3-ylmethyl)-2-(3-hydroxyphenyl)-N-methylacetamide: Similar structure but with a hydroxy group instead of a methoxy group.

N-(isochroman-3-ylmethyl)-2-(3-chlorophenyl)-N-methylacetamide: Similar structure but with a chloro group instead of a methoxy group.

Uniqueness

N-(isochroman-3-ylmethyl)-2-(3-methoxyphenyl)-N-methylacetamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds and may confer specific advantages in certain applications.

Biological Activity

N-(isochroman-3-ylmethyl)-2-(3-methoxyphenyl)-N-methylacetamide is a synthetic compound that has garnered interest in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features an isochroman moiety linked to a 3-methoxyphenyl group and a methylacetamide functional group. This combination contributes to its distinctive chemical reactivity and biological properties.

The biological activity of this compound can be attributed to several potential mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can affect various biological processes.

- Receptor Modulation : It is believed to interact with certain receptors, thereby influencing cellular signaling pathways.

- Gene Expression Alteration : The compound might affect the expression of genes related to cell growth and differentiation.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For example, studies have shown that isochroman derivatives can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.

Anticancer Properties

Preliminary studies have suggested that this compound may possess anticancer activity. Isochroman derivatives have been observed to induce apoptosis in cancer cell lines, which could be linked to their ability to modulate signaling pathways associated with cell survival and proliferation.

Case Studies

-

Study on Antimicrobial Activity :

- A recent investigation evaluated the antimicrobial efficacy of isochroman derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited significant inhibitory effects, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

-

Anticancer Activity Assessment :

- In vitro studies on human cancer cell lines demonstrated that this compound induced apoptosis through the activation of caspase pathways. The IC50 values for cell viability were determined, showcasing its potential as an anticancer agent.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Antimicrobial, Anticancer |

| N-(isochroman-3-ylmethyl)-2-phenoxyacetamide | Structure | Moderate Antimicrobial |

| N-(isochroman-3-ylmethyl)-3,5-dimethoxybenzamide | Structure | Strong Anticancer |

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing N-(isochroman-3-ylmethyl)-2-(3-methoxyphenyl)-N-methylacetamide?

Answer: Synthesis typically involves multi-step reactions, including:

- Amide coupling : Reacting isochroman-3-ylmethylamine derivatives with 2-(3-methoxyphenyl)acetic acid precursors using coupling agents like EDCI or HOBt.

- Methylation : Introducing the N-methyl group via reductive amination or alkylation with methyl iodide under basic conditions (e.g., NaHCO₃).

Q. Critical parameters :

- Temperature : 0–25°C for coupling steps to avoid side reactions .

- Solvent choice : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction efficiency .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures high purity (>95%) .

Table 1 : Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Source |

|---|---|---|---|---|

| Amide Coupling | EDCI, HOBt, DMF, 25°C | 65–75 | 92–95% | |

| N-Methylation | CH₃I, NaHCO₃, DCM, 0°C | 80–85 | 90–93% |

Q. Which analytical techniques are most reliable for characterizing this compound?

Answer:

- Structural confirmation :

- Purity assessment :

Q. How does the compound’s stability vary under different storage conditions?

Answer:

- Thermal stability : Decomposes above 150°C (DSC/TGA data) .

- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the methoxyphenyl group .

- Hydrolytic stability : Susceptible to ester/amide bond cleavage in acidic/basic conditions (pH <3 or >10); stable in neutral buffers for ≥48 hours .

Advanced Research Questions

Q. How can computational modeling predict structure-activity relationships (SAR) for this compound?

Answer:

- Molecular docking : Use AutoDock Vina to simulate binding to targets (e.g., serotonin receptors) based on the methoxyphenyl and isochroman moieties .

- DFT calculations : Optimize geometry at B3LYP/6-311++G(d,p) level to analyze electron density at the amide bond (reactivity hotspot) .

- MD simulations : Assess conformational flexibility in aqueous/PBS environments (GROMACS, 50 ns trajectories) .

Key finding : The isochroman group enhances hydrophobic interactions, while the methoxyphenyl contributes to π-π stacking .

Q. How should researchers reconcile contradictory data in biological assays (e.g., IC₅₀ variability)?

Answer:

- Troubleshooting steps :

- Statistical analysis : Apply ANOVA with post-hoc Tukey tests to identify outliers .

Case study : Discrepancies in IC₅₀ values (1–10 µM) for PDE4 inhibition resolved by standardizing Mg²⁺ ion concentration .

Q. What degradation pathways are observed under oxidative/reductive conditions?

Answer:

- Oxidative degradation :

- Reductive degradation :

Table 2 : Degradation Products

| Condition | Major Product | Detection Method |

|---|---|---|

| H₂O₂ (1 mM, pH 7.4) | 3,4-Epoxyisochroman derivative | LC-HRMS |

| LiAlH₄ (THF, 0°C) | N-Methylisochroman-3-ylmethanamine | GC-MS |

Q. How can in vitro assays optimize dose-response curves for target engagement studies?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.